4-(bromomethyl)-2,3-dihydro-1-benzofuran
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Overview
Description
4-(Bromomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a bromomethyl group attached to the benzofuran ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dihydro-1-benzofuran. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,3-dihydro-1-benzofuran in an appropriate solvent such as carbon tetrachloride.
- Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
- Reflux the mixture until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the handling of bromine and radical initiators.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form this compound-2-one using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromomethyl group can yield 2,3-dihydro-1-benzofuran-4-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Various substituted benzofuran derivatives.
Oxidation: this compound-2-one.
Reduction: 2,3-Dihydro-1-benzofuran-4-methanol.
Scientific Research Applications
4-(Bromomethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2,3-dihydro-1-benzofuran depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate for forming carbon-carbon and carbon-heteroatom bonds. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methyl-2,3-dihydro-1-benzofuran: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and applications.
4-(Chloromethyl)-2,3-dihydro-1-benzofuran:
Uniqueness
4-(Bromomethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds with diverse functionalities.
Properties
CAS No. |
2377901-99-8 |
---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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